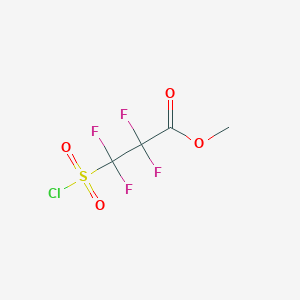
Methyl 3-(chlorosulfonyl)-2,2,3,3-tetrafluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(chlorosulfonyl)-2,2,3,3-tetrafluoropropanoate is a chemical compound with significant interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a chlorosulfonyl group and multiple fluorine atoms, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-2,2,3,3-tetrafluoropropanoate typically involves the reaction of a suitable precursor with chlorosulfonic acid. One common method includes the reaction of a fluorinated ester with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-2,2,3,3-tetrafluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of sulfonamides or sulfonates.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonates: Formed through substitution reactions with alcohols.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-2,2,3,3-tetrafluoropropanoate has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-2,2,3,3-tetrafluoropropanoate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in organic synthesis and similar reactivity with nucleophiles.
6-Chlorosulfonylbenzoxazolin-2-ones: Used in the synthesis of biologically active compounds.
Uniqueness
Methyl 3-(chlorosulfonyl)-2,2,3,3-tetrafluoropropanoate is unique due to the presence of multiple fluorine atoms, which enhance its stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties and high reactivity .
Properties
CAS No. |
77705-96-5 |
|---|---|
Molecular Formula |
C4H3ClF4O4S |
Molecular Weight |
258.58 g/mol |
IUPAC Name |
methyl 3-chlorosulfonyl-2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C4H3ClF4O4S/c1-13-2(10)3(6,7)4(8,9)14(5,11)12/h1H3 |
InChI Key |
PZBFHFXIAGWAER-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)S(=O)(=O)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















